molecular formula C17H17BrN2OS2 B12022298 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 577962-42-6

2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12022298
CAS No.: 577962-42-6
M. Wt: 409.4 g/mol
InChI Key: KTANXIOXRYKUFC-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidin-4(3H)-one core structure, along with the bromobenzylthio and ethyl substituents, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with the thieno[2,3-d]pyrimidin-4(3H)-one core in the presence of a base.

    Ethylation: The ethyl group is introduced through alkylation reactions using ethyl halides or ethylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzylthio group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

    Substitution: Substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives with various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, leading to the disruption of cellular functions and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thieno[2,3-d]pyrimidin-4(3H)-one core with the bromobenzylthio and ethyl groups enhances its potential as a versatile compound for various applications.

Properties

CAS No.

577962-42-6

Molecular Formula

C17H17BrN2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3

InChI Key

KTANXIOXRYKUFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Br)SC(=C2C)C

Origin of Product

United States

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